Glumetinib

Übersicht

Beschreibung

Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .

Synthesis Analysis

The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .Molecular Structure Analysis

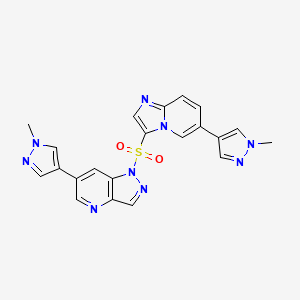

The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .Physical And Chemical Properties Analysis

Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .Wissenschaftliche Forschungsanwendungen

Targeted Cancer Therapy

Glumetinib, also known as SCC244, is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase . The c-Met axis is crucial in tumor growth, metastasis, angiogenesis, and drug resistance, making it an attractive target for cancer therapy. Glumetinib’s ability to inhibit c-Met signal transduction can suppress the neoplastic phenotype of tumor cells, offering a promising approach for targeted cancer treatment, particularly in MET-dependent cancer models .

Non-Small Cell Lung Cancer (NSCLC) Management

In a first-in-human study, Glumetinib demonstrated a tolerable safety profile and encouraging preliminary anti-tumor activity in patients with advanced NSCLC . The study highlighted Glumetinib’s potential in managing NSCLC, especially in cases with c-Met pathway alterations, providing a new avenue for treatment where traditional therapies may fall short .

Overcoming Drug Resistance

The selective inhibition of c-Met by Glumetinib can play a significant role in overcoming drug resistance in various cancers. By targeting the c-Met pathway, which is often associated with resistance to other treatments, Glumetinib offers a strategic advantage in the fight against cancer’s adaptive mechanisms .

Anti-Angiogenic Effects

Glumetinib’s impact extends to the inhibition of tumor angiogenesis—a critical process in tumor growth and metastasis. By disrupting the c-Met–dependent angiogenic pathways, Glumetinib can effectively reduce the vascularization of tumors, thereby inhibiting their growth and spread .

Personalized Medicine

Glumetinib’s effectiveness in patients with specific c-Met pathway alterations underscores its role in personalized medicine. By tailoring treatment based on individual genetic profiles, Glumetinib can provide more targeted and effective therapy options, particularly for patients with c-Met exon 14 skipping mutations or c-Met overexpression .

Wirkmechanismus

Target of Action

Glumetinib, also known by its trade name, is an innovative anticancer agent primarily targeting hepatocellular carcinoma (HCC) . It targets and inhibits multiple receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell division, survival, and migration . The primary target of Glumetinib is c-Met , a receptor tyrosine kinase that plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .

Mode of Action

Glumetinib exerts its effects by inhibiting the c-Met kinase activity . This inhibition profoundly and specifically suppresses c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells . It’s a potent and highly selective small molecule MET inhibitor, exhibiting robust antitumor activity in tumor models with MET exon 14 skipping mutation .

Biochemical Pathways

The activation of the HGF/c-Met pathway provides a powerful signal for cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . Glumetinib, by inhibiting c-Met, disrupts these signals, leading to the suppression of these cellular processes that are critical for tumor growth and proliferation .

Result of Action

The in vivo antitumor activity of Glumetinib involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects . In response to Glumetinib, patients with MET overexpression had a best response of partial response and stable disease . This indicates that Glumetinib can effectively inhibit tumor growth and proliferation in patients with MET alterations.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBLECYFLJXEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glumetinib | |

CAS RN |

1642581-63-2 | |

| Record name | Glumetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gumarontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Glumetinib interact with its target and what are the downstream effects?

A: Glumetinib functions as a potent and highly selective inhibitor of the c-Met kinase, a receptor tyrosine kinase encoded by the MET gene. [] This protein plays a crucial role in tumor growth, metastasis, angiogenesis, and drug resistance. [] Glumetinib binds to the c-Met protein, blocking its activity and disrupting downstream signal transduction pathways. [] This inhibition leads to suppression of c-Met-dependent neoplastic phenotypes in tumor and endothelial cells, ultimately resulting in antiproliferative and antiangiogenic effects. []

Q2: What is known about the Structure-Activity Relationship (SAR) of Glumetinib and how do modifications impact its activity?

A: While specific SAR data for Glumetinib isn't directly provided in these abstracts, research indicates it belongs to the pyrazolopyridine class of kinase inhibitors. [] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. [] Modifications within this scaffold are known to significantly influence the drug's binding affinity, selectivity profile, and overall potency against c-Met and potentially other kinases. Further research focusing on Glumetinib's specific SAR would be needed to elucidate precise structure-activity relationships.

Q3: What preclinical data supports the efficacy of Glumetinib?

A: Preclinical studies utilizing xenograft models with human tumor cell lines and patient-derived tumor tissues harboring MET aberrations have demonstrated Glumetinib's robust antitumor activity at well-tolerated doses. [] Notably, the observed in vivo antitumor activity stemmed from the combined effects of antiproliferation and antiangiogenesis. [] This research provides a solid foundation for further clinical investigation of Glumetinib in patients with tumors driven by MET pathway alterations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)

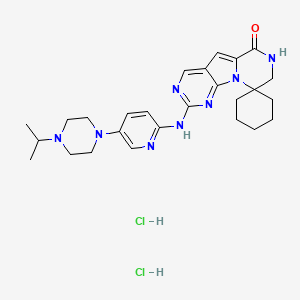

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)